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molecular formula C9H7FN2 B1315973 4-(4-fluorophenyl)-1H-pyrazole CAS No. 204384-26-9

4-(4-fluorophenyl)-1H-pyrazole

Cat. No. B1315973
M. Wt: 162.16 g/mol
InChI Key: ODQIVMKWVSKSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968579B2

Procedure details

A suspension of 4-(4-fluorophenyl)-1-trityl-1H-pyrazole (0.370 g) was suspended in a mixture solution of trifluoroacetic acid (5 ml)/methylene chloride (10 ml) and stirred for 10 min at room temperature, followed by irradiating microwaves thereto at 70° C. for 20 min to induce a reaction. After the reaction was terminated, the solution was diluted in methylene chloride (20 ml), neutralized with 1N sodium hydroxide (20 ml), and washed with distilled water (30 ml) and then with brine (20 ml). The washed organic layer thus formed was dried over anhydrous magnesium sulfate and concentrated by evaporation in a vacuum. The residue thus obtained was separated using silica gel chromatography to give 4-(4-fluorophenyl)-1H-pyrazole (Yield 81%).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[N:10][N:11](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH:12]=2)=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:12]=[N:11][NH:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C=NN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by irradiating microwaves
WAIT
Type
WAIT
Details
at 70° C. for 20 min to induce
Duration
20 min
CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
After the reaction was terminated
ADDITION
Type
ADDITION
Details
the solution was diluted in methylene chloride (20 ml)
WASH
Type
WASH
Details
washed with distilled water (30 ml)
CUSTOM
Type
CUSTOM
Details
The washed organic layer thus formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was separated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=NNC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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